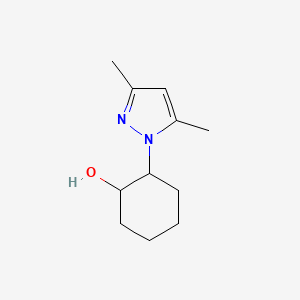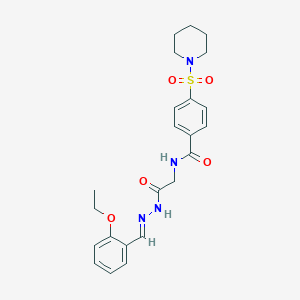![molecular formula C8H12FN3O2 B2683652 2-[[1-(2-Fluoroethyl)-3-methylpyrazol-4-yl]amino]acetic acid CAS No. 2247207-25-4](/img/structure/B2683652.png)
2-[[1-(2-Fluoroethyl)-3-methylpyrazol-4-yl]amino]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[[1-(2-Fluoroethyl)-3-methylpyrazol-4-yl]amino]acetic acid, also known as FMPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FMPA is a pyrazolylglycine derivative and is structurally similar to glycine, an important neurotransmitter in the central nervous system.
作用機序
2-[[1-(2-Fluoroethyl)-3-methylpyrazol-4-yl]amino]acetic acid acts as a selective agonist of the NMDA receptor, which is a glutamate-gated ion channel that plays a critical role in synaptic plasticity and learning and memory processes. 2-[[1-(2-Fluoroethyl)-3-methylpyrazol-4-yl]amino]acetic acid binds to the glycine site on the NMDA receptor and enhances the activity of the receptor, leading to increased synaptic plasticity and improved cognitive function.
Biochemical and Physiological Effects:
2-[[1-(2-Fluoroethyl)-3-methylpyrazol-4-yl]amino]acetic acid has been shown to enhance synaptic plasticity and improve cognitive function in animal models of neurological and psychiatric disorders. It has also been shown to have antidepressant and anxiolytic effects in animal models of depression and anxiety disorders. 2-[[1-(2-Fluoroethyl)-3-methylpyrazol-4-yl]amino]acetic acid has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons, and to modulate the activity of various neurotransmitter systems, including dopamine, serotonin, and GABA.
実験室実験の利点と制限
2-[[1-(2-Fluoroethyl)-3-methylpyrazol-4-yl]amino]acetic acid has several advantages for lab experiments, including its selectivity for the NMDA receptor, its ability to enhance synaptic plasticity and improve cognitive function, and its potential therapeutic applications in various neurological and psychiatric disorders. However, 2-[[1-(2-Fluoroethyl)-3-methylpyrazol-4-yl]amino]acetic acid has several limitations, including its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for research on 2-[[1-(2-Fluoroethyl)-3-methylpyrazol-4-yl]amino]acetic acid, including the development of more efficient synthesis methods, the investigation of its potential therapeutic applications in other neurological and psychiatric disorders, and the exploration of its mechanism of action at the molecular level. Additionally, the development of 2-[[1-(2-Fluoroethyl)-3-methylpyrazol-4-yl]amino]acetic acid analogs with improved pharmacokinetic properties and reduced toxicity could lead to the development of novel therapeutic agents for the treatment of neurological and psychiatric disorders.
合成法
2-[[1-(2-Fluoroethyl)-3-methylpyrazol-4-yl]amino]acetic acid can be synthesized through a multi-step process that involves the reaction of 2-fluoroethylamine with 3-methylpyrazole-4-carbaldehyde, followed by the addition of glycine and subsequent deprotection of the resulting compound. The synthesis of 2-[[1-(2-Fluoroethyl)-3-methylpyrazol-4-yl]amino]acetic acid has been reported in several research articles, and its purity and yield have been optimized through various modifications to the reaction conditions.
科学的研究の応用
2-[[1-(2-Fluoroethyl)-3-methylpyrazol-4-yl]amino]acetic acid has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to act as a selective agonist of the NMDA receptor, which is involved in synaptic plasticity and learning and memory processes. 2-[[1-(2-Fluoroethyl)-3-methylpyrazol-4-yl]amino]acetic acid has been shown to enhance synaptic plasticity and improve cognitive function in animal models of Alzheimer's disease, Parkinson's disease, and schizophrenia. Additionally, 2-[[1-(2-Fluoroethyl)-3-methylpyrazol-4-yl]amino]acetic acid has been shown to have antidepressant and anxiolytic effects in animal models of depression and anxiety disorders.
特性
IUPAC Name |
2-[[1-(2-fluoroethyl)-3-methylpyrazol-4-yl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12FN3O2/c1-6-7(10-4-8(13)14)5-12(11-6)3-2-9/h5,10H,2-4H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHVNKTWGHRPOCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1NCC(=O)O)CCF |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[1-(2-Fluoroethyl)-3-methylpyrazol-4-yl]amino]acetic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-cyanocyclopentyl)-2-[(5-piperidin-1-ylsulfonyl-1,3-benzoxazol-2-yl)sulfanyl]acetamide](/img/structure/B2683571.png)

![(2,5-Dichlorothiophen-3-yl)(4-(5,7-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2683574.png)
![2-[4-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-3-oxopiperazin-2-yl]acetic acid](/img/structure/B2683576.png)


![(Z)-2-chloro-N-(3-(2-ethoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2683580.png)

![4-butyl-1-thioxo-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one](/img/structure/B2683582.png)




![4-[4-(difluoromethoxy)phenyl]-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2683592.png)